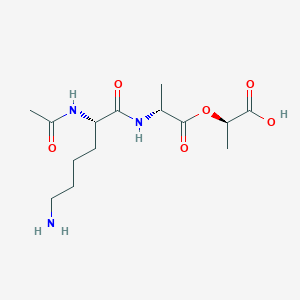
Diosgenin-3-O-|A-D-sodium glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diosgenin-3-O-β-D-sodium glucuronide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of diosgenin, a naturally occurring steroid sapogenin found in various plants, particularly in the Dioscorea species. This compound has a molecular weight of 612.73 and a molecular formula of C33H49NaO9 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diosgenin-3-O-β-D-sodium glucuronide typically involves the glucuronidation of diosgenin. This process can be achieved through enzymatic or chemical methods. In the chemical method, diosgenin is reacted with glucuronic acid in the presence of a catalyst to form the glucuronide derivative .
Industrial Production Methods
Industrial production of Diosgenin-3-O-β-D-sodium glucuronide involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Diosgenin-3-O-β-D-sodium glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of Diosgenin-3-O-β-D-sodium glucuronide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of Diosgenin-3-O-β-D-sodium glucuronide depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the reagents used .
科学研究应用
Diosgenin-3-O-β-D-sodium glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in biochemical assays and organic synthesis.
Biology: Employed in studies related to cellular processes and molecular biology.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of steroidal drugs.
Industry: Utilized in the production of various biochemical products and as a research tool in life sciences
作用机制
The mechanism of action of Diosgenin-3-O-β-D-sodium glucuronide involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Diosgenin: The parent compound from which Diosgenin-3-O-β-D-sodium glucuronide is derived.
Diosgenin-3-O-rhamnosyl (1→2) [glucosyl (1→6)]glucoside: Another glucuronide derivative of diosgenin with different sugar moieties.
Uniqueness
Its sodium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
属性
分子式 |
C33H49NaO9 |
|---|---|
分子量 |
612.7 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C33H50O9.Na/c1-16-7-12-33(39-15-16)17(2)24-23(42-33)14-22-20-6-5-18-13-19(8-10-31(18,3)21(20)9-11-32(22,24)4)40-30-27(36)25(34)26(35)28(41-30)29(37)38;/h5,16-17,19-28,30,34-36H,6-15H2,1-4H3,(H,37,38);/q;+1/p-1/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+,28-,30+,31-,32-,33-;/m0./s1 |
InChI 键 |
LTNYWDONDWLMCP-DSBCIPFDSA-M |
手性 SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)C)C)OC1.[Na+] |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C(=O)[O-])O)O)O)C)C)C)OC1.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)



![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)

